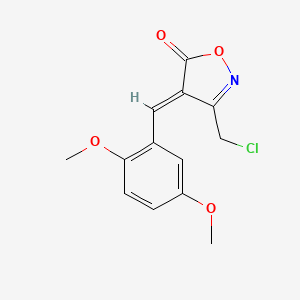

(4E)-3-(chloromethyl)-4-(2,5-dimethoxybenzylidene)isoxazol-5(4H)-one

Description

(4E)-3-(Chloromethyl)-4-(2,5-dimethoxybenzylidene)isoxazol-5(4H)-one is a heterocyclic compound featuring an isoxazol-5(4H)-one core substituted with a chloromethyl group at position 3 and a 2,5-dimethoxybenzylidene moiety at position 2. The E-configuration of the exocyclic double bond is critical for its spatial arrangement and reactivity . Its molecular formula is C₁₃H₁₂ClNO₄, with an average mass of 281.69 g/mol and a monoisotopic mass of 281.045486 . This compound is synthesized via base-catalyzed condensation reactions, often involving hydroxylamine derivatives and substituted benzaldehydes .

Key structural features influencing its properties include:

- 2,5-Dimethoxybenzylidene group: Electron-donating methoxy groups increase aromatic electron density, affecting solubility and intermolecular interactions.

- E-configuration: Dictates molecular geometry, impacting biological activity and crystallization behavior.

Properties

IUPAC Name |

(4E)-3-(chloromethyl)-4-[(2,5-dimethoxyphenyl)methylidene]-1,2-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO4/c1-17-9-3-4-12(18-2)8(5-9)6-10-11(7-14)15-19-13(10)16/h3-6H,7H2,1-2H3/b10-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUJKEBWTAYBGH-UXBLZVDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=C2C(=NOC2=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C/2\C(=NOC2=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-3-(chloromethyl)-4-(2,5-dimethoxybenzylidene)isoxazol-5(4H)-one typically involves the following steps:

Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors, such as α,β-unsaturated carbonyl compounds with hydroxylamine derivatives.

Introduction of the Chloromethyl Group: Chloromethylation can be performed using reagents like formaldehyde and hydrochloric acid or chloromethyl methyl ether.

Attachment of the Dimethoxybenzylidene Moiety: This step involves the condensation of the isoxazole intermediate with 2,5-dimethoxybenzaldehyde under basic or acidic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(4E)-3-(chloromethyl)-4-(2,5-dimethoxybenzylidene)isoxazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (4E)-3-(chloromethyl)-4-(2,5-dimethoxybenzylidene)isoxazol-5(4H)-one depends on its specific interactions with molecular targets. These may include:

Molecular Targets: Enzymes, receptors, or other proteins.

Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Isoxazol-5(4H)-one Derivatives

Structural and Substituent Variations

The following table summarizes structural differences and substituent effects among analogous compounds:

Key Observations:

- Substituent Electronic Effects: Electron-donating groups (e.g., methoxy, dimethylamino) enhance aromatic electron density, improving solubility in polar solvents and influencing biological activity (e.g., enzyme inhibition) .

- Steric and Spatial Effects :

Physicochemical Properties

- Melting Points :

- Derivatives with methoxy groups (e.g., 3d7: 113.4–115.9°C ) generally exhibit lower melting points compared to halogenated analogs due to reduced crystal lattice energy from steric hindrance.

- Thiophene-containing derivatives (e.g., 4p: 144–145°C ) have moderate melting points, reflecting balanced intermolecular forces.

- Purity : HPLC purity for 2,5-dimethoxy derivatives exceeds 99% in optimized syntheses , highlighting their suitability for pharmaceutical applications.

Spectroscopic Characterization

Biological Activity

Chemical Profile

Chemical Name: (4E)-3-(chloromethyl)-4-(2,5-dimethoxybenzylidene)isoxazol-5(4H)-one

Molecular Formula: C₁₃H₁₂ClN₁O₄

CAS Number: 1142199-06-1

Molecular Weight: 270.69 g/mol

Structural Features: This compound features a chloromethyl group, a dimethoxybenzylidene moiety, and an isoxazole ring, contributing to its unique biological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast (MCF-7) and lung cancer cells. The mechanism of action appears to involve the modulation of apoptotic pathways, particularly through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Caspase activation |

| A549 | 15.0 | Bcl-2 downregulation |

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. Preliminary studies suggest that it can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases such as Alzheimer's.

| Enzyme | IC50 (µM) | Inhibition Type |

|---|---|---|

| AChE | 19.2 | Competitive |

| BChE | 13.2 | Non-competitive |

Case Studies and Research Findings

-

Study on Anticancer Activity:

A recent study evaluated the cytotoxic effects of the compound on MCF-7 and A549 cell lines. The results demonstrated a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed via microscopy. -

Neuroprotective Effects:

Another study focused on the neuroprotective potential of the compound against oxidative stress-induced neuronal cell death. The findings revealed that treatment with this compound significantly reduced reactive oxygen species (ROS) levels and improved cell viability in neuronal cultures. -

Molecular Docking Studies:

Molecular docking simulations have been conducted to predict the binding affinity of this compound with target enzymes like AChE and BChE. The results indicated favorable binding interactions, suggesting a strong potential for therapeutic applications in cognitive disorders.

Q & A

Q. Table 1: Comparative Yields Under Different Solvents

| Solvent | Temperature (°C) | Yield (%) | Byproducts Identified |

|---|---|---|---|

| Toluene | 100 | 75 | Aldol adducts (~15%) |

| DMF | 80 | 82 | Over-oxidized isoxazole (~5%) |

| Acetic Acid | 120 | 68 | Decarboxylated derivatives (~12%) |

Q. Table 2: Catalytic Rearrangement Outcomes

| Catalyst | Product | Yield (%) |

|---|---|---|

| RuCl3·3H2O | Pyrazole derivative | 65 |

| None (thermal) | Tar-like polymers | <10 |

| Fe(SO4)·H2O | Decarboxylated pyrrole | 80 |

Contradictions and Resolutions

- Synthetic Routes : emphasizes chloromethylation post-condensation, while prioritizes pre-functionalization. Resolution: Pre-functionalization reduces steric hindrance in benzylidene formation .

- Decarboxylation : Ruthenium catalysts suppress decarboxylation, whereas iron promotes it. This divergence highlights the role of metal Lewis acidity in directing reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.